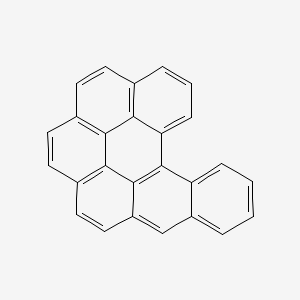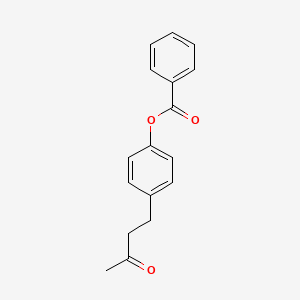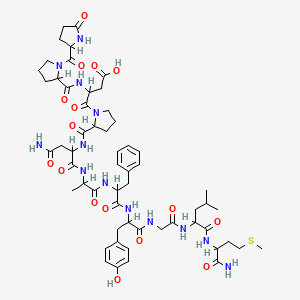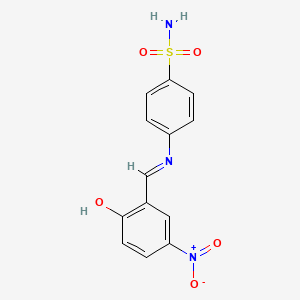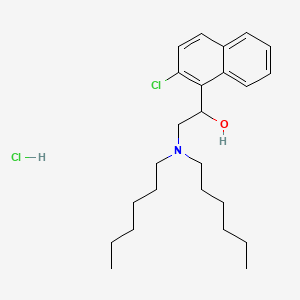
2-Methyldodecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldodecyl acrylate is an organic compound with the molecular formula C16H30O2. It is an ester derived from acrylic acid and 2-methyldodecanol. This compound is part of the acrylate family, which is known for its wide range of applications in various industries, including adhesives, coatings, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyldodecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with 2-methyldodecanol in the presence of a base like triethylamine can be carried out in a tubular reactor, achieving high conversion rates and minimizing unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methyldodecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form acrylic acid and 2-methyldodecanol.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-methyldodecanol
Scientific Research Applications
2-Methyldodecyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It is employed in the development of biomaterials and drug delivery systems.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-methyldodecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and chemical resistance to the materials in which it is used. The molecular targets and pathways involved include the interaction of the acrylate group with initiators and catalysts, leading to the formation of polymer chains .
Comparison with Similar Compounds
- Dodecyl methacrylate
- Lauryl methacrylate
- 2-Ethylhexyl acrylate
- Methyl acrylate
Comparison: 2-Methyldodecyl acrylate is unique due to its specific alkyl chain length and branching, which impart distinct properties such as lower glass transition temperature and improved flexibility compared to other acrylates like methyl acrylate and 2-ethylhexyl acrylate. This makes it particularly suitable for applications requiring flexibility and durability .
Properties
CAS No. |
93804-49-0 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-methyldodecyl prop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(3)14-18-16(17)5-2/h5,15H,2,4,6-14H2,1,3H3 |
InChI Key |
DTXCLQMVQDIXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
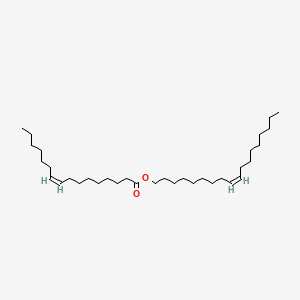
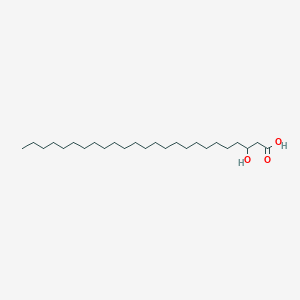
![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
